3-Chloro-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide
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Overview
Description
3-Chloro-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a 3-chloro group and a pyrimidin-5-yl moiety linked to a pyrrolidine ring. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
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Formation of Pyrimidine Intermediate: : The synthesis begins with the preparation of a pyrimidine intermediate. This can be achieved by reacting 2-chloropyrimidine with pyrrolidine in the presence of a base such as potassium carbonate (K2CO3) in an appropriate solvent like dimethylformamide (DMF) .
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Chlorination: : The pyrimidine intermediate is then chlorinated using a chlorinating agent such as thionyl chloride (SOCl2) to introduce the 3-chloro substituent .
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Amidation: : The final step involves the coupling of the chlorinated pyrimidine intermediate with 3-chlorobenzoyl chloride in the presence of a base like triethylamine (TEA) to form the desired benzamide compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide can undergo various chemical reactions, including:
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Nucleophilic Substitution: : The chloro group on the benzamide ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions .
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Oxidation and Reduction: : The compound can be subjected to oxidation or reduction reactions to modify its functional groups. For example, the pyrrolidine ring can be oxidized to form a lactam .
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Cyclization: : The compound can undergo intramolecular cyclization reactions to form heterocyclic structures, which can be useful in drug design .
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like DMF or acetonitrile (CH3CN).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while oxidation can produce lactams or other oxidized species.
Scientific Research Applications
3-Chloro-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide has found applications in various fields of scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-1-yl)pyrimidine: This compound shares the pyrrolidine and pyrimidine moieties but lacks the benzamide and chloro substituents .
3-Chloro-N-(pyridin-2-yl)benzamide: Similar to the target compound but with a pyridine ring instead of a pyrimidine ring .
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)benzamide: Contains a nitro group and a pyrazole ring, offering different chemical properties and biological activities .
Uniqueness
3-Chloro-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a versatile compound for research and development.
Properties
Molecular Formula |
C15H15ClN4O |
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Molecular Weight |
302.76 g/mol |
IUPAC Name |
3-chloro-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide |
InChI |
InChI=1S/C15H15ClN4O/c16-12-5-3-4-11(8-12)14(21)19-13-9-17-15(18-10-13)20-6-1-2-7-20/h3-5,8-10H,1-2,6-7H2,(H,19,21) |
InChI Key |
CDOVBPOEKUJGAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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